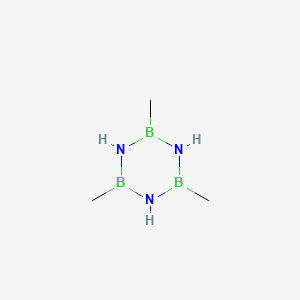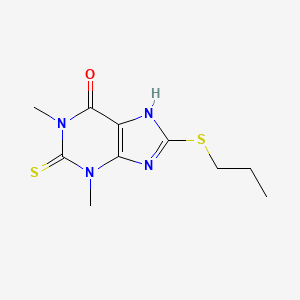![molecular formula C18H22O2 B14738276 3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol CAS No. 5411-96-1](/img/structure/B14738276.png)
3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol is an organic compound with the molecular formula C18H22O2 It is a derivative of biphenyl, where two hydroxyl groups are attached to the 4 and 4’ positions of the biphenyl core, and two propyl groups are attached to the 3 and 3’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol can be achieved through several methods. One common approach involves the alkylation of biphenyl with propyl groups followed by hydroxylation. The alkylation can be performed using propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The hydroxylation step can be carried out using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol may involve catalytic processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts can be used to facilitate the alkylation and hydroxylation reactions. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
化学反应分析
Types of Reactions
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form the corresponding biphenyl alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Aluminum chloride (AlCl3) as a catalyst in Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Biphenyl alcohols.
Substitution: Various alkyl or aryl-substituted biphenyl derivatives.
科学研究应用
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes.
相似化合物的比较
Similar Compounds
3,3’-Dimethoxy-5,5’-dipropyl-2,2’-biphenyldiol: Similar structure with methoxy groups instead of hydroxyl groups.
4,4’-Dipropyl-1,1’-biphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol is unique due to the presence of both hydroxyl and propyl groups, which confer distinct chemical and physical properties. The hydroxyl groups enhance its reactivity and potential biological activity, while the propyl groups contribute to its lipophilicity and stability.
属性
CAS 编号 |
5411-96-1 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
4-(4-hydroxy-3-propylphenyl)-2-propylphenol |
InChI |
InChI=1S/C18H22O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h7-12,19-20H,3-6H2,1-2H3 |
InChI 键 |
YHIIFBVZETZYOD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


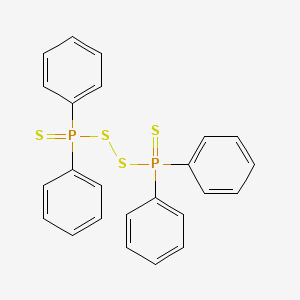
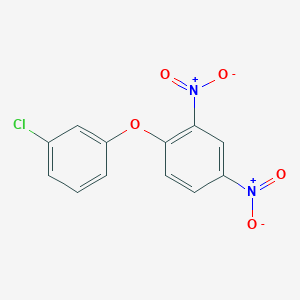
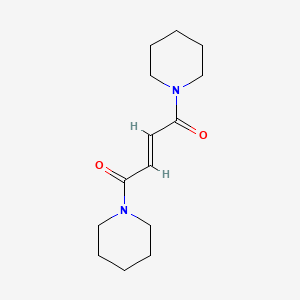
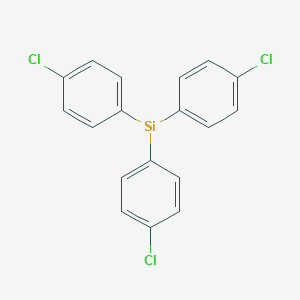

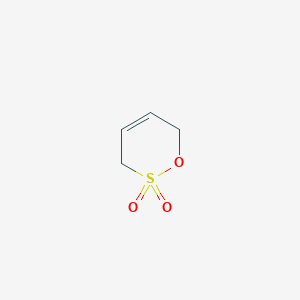
![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)




![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
